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Compound of Interest

Compound Name: Cycloechinulin

Cat. No.: B15575605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cycloechinulin is a diketopiperazine fungal metabolite first isolated from Aspergillus

ochraceus.[1] As a natural product, it has garnered interest for its potential biological activities.

Accurate and reliable analytical methods are crucial for the isolation, identification, and

quantification of Cycloechinulin in research and drug development settings. These application

notes provide a comprehensive overview of the analytical standards and protocols for

Cycloechinulin, including its physicochemical properties and detailed methodologies for its

analysis.

Physicochemical Properties
A thorough understanding of the physicochemical properties of Cycloechinulin is fundamental

for the development of analytical methods.
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Property Value Source

Molecular Formula C₂₀H₂₁N₃O₃ MedchemExpress

Molecular Weight 351.40 g/mol MedchemExpress

CAS Number 143086-29-7 MedchemExpress

Appearance Solid ChemicalBook

Solubility
Soluble in DMF, DMSO,

Ethanol, Methanol
[2]

Systematic Name

(3S)-2,3,8,9-tetrahydro-11-

methoxy-3,8,8-

trimethylpyrazino[1′,2′:1,2]azoc

ino[5,4-b]indole-1,4-dione

[1]

Analytical Methodologies
The following sections detail the recommended analytical techniques and protocols for the

characterization and quantification of Cycloechinulin.

High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation and quantification of Cycloechinulin from

complex mixtures such as fungal extracts. A validated reverse-phase HPLC (RP-HPLC)

method is essential for achieving accurate and reproducible results.

Experimental Protocol: RP-HPLC Analysis of Cycloechinulin

This protocol is a general guideline and may require optimization based on the specific

analytical instrumentation and sample matrix.

Instrumentation:

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Reagents:

Acetonitrile (HPLC grade).

Water (HPLC grade).

Formic acid or trifluoroacetic acid (optional, for pH adjustment and improved peak shape).

Cycloechinulin reference standard.

Chromatographic Conditions:

Parameter Recommended Condition

Mobile Phase
Acetonitrile:Water (e.g., gradient from 30:70 to

70:30 v/v) with 0.1% formic acid.

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection Wavelength
254 nm and 280 nm (based on typical indole

alkaloid UV absorption)

Injection Volume 10 µL

Run Time 20 minutes

Sample Preparation:

Dissolve the sample containing Cycloechinulin in the initial mobile phase composition or

a compatible solvent (e.g., methanol).

Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

Prepare a calibration curve using a series of known concentrations of the Cycloechinulin
reference standard.
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The concentration of Cycloechinulin in the sample can be determined by comparing its

peak area to the calibration curve.

Workflow for HPLC Method Development
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Caption: Workflow for HPLC method development and quantification of Cycloechinulin.

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural elucidation and confirmation of

Cycloechinulin. When coupled with HPLC (LC-MS), it provides high sensitivity and selectivity.

Experimental Protocol: LC-MS Analysis of Cycloechinulin

Instrumentation:

LC-MS system equipped with an electrospray ionization (ESI) source.

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass

measurements.
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LC Conditions:

Use the HPLC conditions described in the previous section.

MS Parameters:

Parameter Recommended Setting

Ionization Mode Positive Electrospray Ionization (ESI+)

Capillary Voltage 3.5 kV

Cone Voltage 30 V

Source Temperature 120 °C

Desolvation Temperature 350 °C

Mass Range m/z 100-1000

Collision Energy (for MS/MS)
Ramped (e.g., 10-40 eV) to observe

fragmentation patterns.

Expected Ions:

The protonated molecule [M+H]⁺ is expected at m/z 352.16.

Other adducts such as [M+Na]⁺ (m/z 374.14) may also be observed.

Hypothetical Fragmentation Pathway for Cycloechinulin
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Potential Fragments
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m/z 352.16

Loss of C₃H₇

(isopropyl group)
m/z 309.11

 -C₃H₇

Loss of CO
(carbonyl group)

m/z 324.16

 -CO

Indole moiety fragment Diketopiperazine moiety fragment

Click to download full resolution via product page

Caption: A hypothetical fragmentation pathway for Cycloechinulin in MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural confirmation of Cycloechinulin.

¹H and ¹³C NMR provide detailed information about the chemical environment of each proton

and carbon atom in the molecule.

¹H and ¹³C NMR Data

While a complete, assigned NMR dataset for Cycloechinulin is not readily available in the

cited literature, the following table presents expected chemical shift ranges for key functional

groups based on the known structure.
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Functional Group
Expected ¹H Chemical
Shift (ppm)

Expected ¹³C Chemical
Shift (ppm)

Indole NH 8.0 - 11.0 -

Aromatic CH 6.5 - 8.0 100 - 140

α-protons (amino acid) 3.5 - 4.5 50 - 65

Aliphatic CH, CH₂, CH₃ 0.8 - 2.5 10 - 40

Amide Carbonyl - 165 - 175

OCH₃ 3.5 - 4.0 55 - 60

Workflow for NMR-based Structural Elucidation
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Caption: A typical workflow for the structural elucidation of Cycloechinulin using NMR

spectroscopy.

Biological Activity and Target Identification
While the specific signaling pathways modulated by Cycloechinulin are not well-defined,

related compounds like neoechinulin B have been shown to exhibit antiviral activity by targeting

host factors. A general workflow for identifying the biological targets and mechanism of action

of a natural product like Cycloechinulin is presented below.

General Workflow for Target Identification of a Natural Product
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Caption: A general workflow for the identification and validation of the biological target(s) of

Cycloechinulin.
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Conclusion
The analytical methods and protocols outlined in these application notes provide a robust

framework for the qualitative and quantitative analysis of Cycloechinulin. The use of

orthogonal techniques such as HPLC, MS, and NMR is recommended for unambiguous

identification and characterization. While the specific biological targets of Cycloechinulin are

an active area of research, the provided workflow for target identification can guide further

studies into its mechanism of action and potential therapeutic applications. The availability of a

well-characterized analytical standard is paramount for ensuring the accuracy and

reproducibility of such research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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